REACTION_SMILES
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[CH3:15][CH2:16][O:17][CH2:18][CH3:19].[Cl-:1].[Cl:9][C:10]([C:11]#[CH:12])([CH3:13])[CH3:14].[Cu:21].[OH2:20].[OH:2][CH:3]1[CH2:4][CH2:5][NH:6][CH2:7][CH2:8]1>>[OH:2][CH:3]1[CH2:4][CH2:5][N:6]([C:10]([C:11]#[CH:12])([CH3:13])[CH3:14])[CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC(C)(C)Cl
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Name
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[Cu]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C#CC(C)(C)N1CCC(O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |